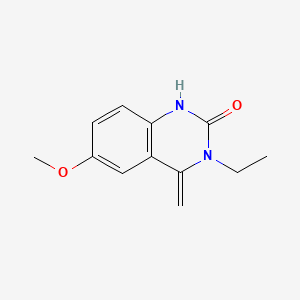

![molecular formula C15H10F2N6O B5519305 4-氟代-N-{1-[(2-氟代苯亚甲基)氨基]-1H-四唑-5-基}苯甲酰胺](/img/structure/B5519305.png)

4-氟代-N-{1-[(2-氟代苯亚甲基)氨基]-1H-四唑-5-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar fluorine-containing heterocyclic compounds has been explored through various methods, including microwave-assisted synthesis, which has proven to be an efficient approach for the regioselective synthesis of benzamides and related compounds. For instance, Moreno-Fuquen et al. (2019) described the catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, indicating the potential for innovative synthesis methods for compounds like 4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the molecular structure of complex organic compounds. Studies on similar compounds have highlighted the importance of these techniques in confirming molecular arrangements and identifying functional groups critical to the compound's chemical behavior. For example, the structural characterization of benzamides and their derivatives often reveals insights into their molecular conformations and potential for supramolecular aggregation, as discussed by Sagar et al. (2018) in their analysis of benzamide derivatives (Sagar et al., 2018).

Chemical Reactions and Properties

Fluorinated compounds like 4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide participate in various chemical reactions due to the presence of fluorine atoms, which significantly influence their reactivity. The study by Suzuki et al. (2008) on the N-heterocyclic carbene-catalyzed aroylation of fluorobenzenes exemplifies the type of chemical reactions that fluorinated benzamides can undergo, showcasing the reactivity of fluorine atoms in facilitating nucleophilic substitution reactions (Suzuki et al., 2008).

科学研究应用

含氟化合物的合成和生物活性

包括苯甲酰胺在内的氟代化合物的研究显示,它们在药物化学领域具有重要意义,因为它们具有中等的抗癌活性。宋等人(2005 年)对 α-氨基氟代苄基膦酸酯的研究重点介绍了合成含有异恶唑部分的氟代化合物,该化合物在体外表现出抗癌特性。这表明类似氟代苯甲酰胺在开发抗癌剂方面具有潜在应用 (B. Song et al., 2005).

固相合成技术

李等人(1999 年)描述的用于生产苯并二氮杂卓酮的固相合成方法证明了氟代化合物在有机合成中的实用性。这种涉及芳基氟的芳香取代的方法可用于合成包括氟代苯甲酰胺在内的复杂分子,表明它们在合成化学中的相关性 (Jung Lee et al., 1999).

生物医学应用中的放射性标记

Kiesewetter 等人(2011 年)讨论了使用氟苯甲酸自动合成硫醇反应性合成子,重点介绍了氟代化合物在生物医学成像中放射性标记肽和蛋白质中的应用。这表明氟代苯甲酰胺在开发诊断剂方面具有潜在应用 (D. Kiesewetter et al., 2011).

传感应用中的荧光特性

Suman 等人(2019 年)对苯并咪唑和苯并噻唑共轭席夫碱作为荧光传感器的研究证明了氟代化合物在传感应用中的作用。此类研究表明,可以探索氟代苯甲酰胺的荧光特性及其在检测金属离子或其他分析物中的潜在用途 (G. Suman et al., 2019).

材料科学应用

Seyler 和 Kilbinger(2009 年)对有机可溶性聚(对苯甲酰胺)的研究说明了氟代苯甲酰胺在材料科学中的潜力,特别是在合成具有溶解性和热稳定性等特定性质的聚合物中。这表明在开发具有增强性能的新材料方面具有潜在应用 (Helga Seyler & Andreas F. M. Kilbinger, 2009).

属性

IUPAC Name |

4-fluoro-N-[1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N6O/c16-12-7-5-10(6-8-12)14(24)19-15-20-21-22-23(15)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,19,20,22,24)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSQBMXJHKCMF-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NN=N2)NC(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)NC(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)

![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)